molecular formula C8H15NO4S B12899307 (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid CAS No. 59411-65-3

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid

Cat. No.: B12899307
CAS No.: 59411-65-3
M. Wt: 221.28 g/mol
InChI Key: MGQHDMCRECMPPX-HHQRBRGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid is a complex organic compound characterized by the presence of an amino group, a hydroxy group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of functional derivatives of aliphatic and cyclic compounds. The preparation of the hydroxy-tetrahydrofuran moiety can be achieved through the reaction of furfural with hydrogen peroxide under controlled conditions . The amino acid backbone is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and minimizing environmental impact. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is a key consideration in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Scientific Research Applications

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups facilitate binding to active sites, while the thioether linkage can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid, also known as a thio derivative of a tetrahydrofuran, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

  • Chemical Formula : C₈H₁₅NO₄S
  • CAS Number : 1044637-64-0
  • Molecular Weight : 189.28 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The thio group and the tetrahydrofuran ring contribute to its reactivity and solubility, enabling it to participate in biochemical pathways.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular energy metabolism.

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityExhibits selective cytotoxic effects on cancer cells

Case Studies and Research Findings

  • Antioxidant Effects :
    A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests potential applications in treating oxidative stress-related diseases.
  • Cytotoxicity Against Cancer Cells :
    In vitro experiments revealed that the compound showed selective cytotoxicity against various cancer cell lines, with an IC50 value indicating effective concentration for inducing apoptosis. This property highlights its potential as a chemotherapeutic agent.
  • Metabolic Pathway Modulation :
    Research indicates that this compound may modulate key metabolic pathways by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby affecting energy production in cells. This could have implications for metabolic disorders.

Properties

CAS No.

59411-65-3

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-amino-3-(5-hydroxy-2-methyloxolan-3-yl)sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S/c1-4-6(2-7(10)13-4)14-3-5(9)8(11)12/h4-7,10H,2-3,9H2,1H3,(H,11,12)/t4?,5-,6?,7?/m0/s1

InChI Key

MGQHDMCRECMPPX-HHQRBRGISA-N

Isomeric SMILES

CC1C(CC(O1)O)SC[C@@H](C(=O)O)N

Canonical SMILES

CC1C(CC(O1)O)SCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.